Chlorproethazine hydrochloride
Overview
Description
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine group, which is known for its muscle relaxant and tranquilizing properties. It has been marketed in Europe under the brand name Neuriplege as a topical cream for the treatment of muscle pain .
Mechanism of Action
Target of Action
Chlorproethazine hydrochloride is a drug of the phenothiazine group . The primary targets of phenothiazines, including Chlorproethazine, are dopaminergic receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
Chlorproethazine acts as an antagonist on dopaminergic receptors . By blocking these receptors, Chlorproethazine inhibits the action of dopamine, a neurotransmitter that plays a significant role in mood and behavior . This blockade leads to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .
Biochemical Pathways
It is known that phenothiazines, including chlorproethazine, can affect various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems . The downstream effects of these interactions can include changes in mood, behavior, and perception .
Pharmacokinetics
Phenothiazines are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the blockade of dopaminergic receptors by chlorproethazine can lead to changes in neurotransmission, which can result in alterations in mood, behavior, and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorproethazine. For instance, factors such as pH and temperature can affect the stability and efficacy of the drug . Additionally, individual factors such as age, gender, genetic factors, and health status can also influence the drug’s action and efficacy .
Biochemical Analysis
Cellular Effects
It is known to have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure via nucleophilic aromatic displacement, resulting in chlorproethazine.
Chemical Reactions Analysis
Chlorproethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorproethazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its muscle relaxant and tranquilizing properties.
Industry: It is used in the formulation of topical creams and other pharmaceutical products.
Comparison with Similar Compounds
Chlorproethazine hydrochloride is similar to other phenothiazine compounds such as chlorpromazine, promethazine, and trifluoperazine. it is unique in its specific receptor binding profile and its use as a topical cream for muscle pain. Other similar compounds include:
Chlorpromazine: Primarily used as an antipsychotic medication.
This compound’s unique combination of receptor binding and topical application distinguishes it from these other compounds.
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMDKCWUYZXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-01-5 (Parent) | |
Record name | Chlorproethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10196726 | |
Record name | Chlorproethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-02-3 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorproethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuriplege | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorproethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPROETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.